O-(Diphenylmethyl) O-propyl methylphosphonothioate
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Overview
Description
O-(Diphenylmethyl) O-propyl methylphosphonothioate is an organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to diphenylmethyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Diphenylmethyl) O-propyl methylphosphonothioate typically involves the reaction of diphenylmethyl chloride with propyl methylphosphonothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(Diphenylmethyl) O-propyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphonates or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl or propyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphonates, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(Diphenylmethyl) O-propyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a tool in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-(Diphenylmethyl) O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonothioate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O,S-Diethyl methylphosphonothioate
- O,O-Diethyl methylphosphonothioate
- O-Ethyl methylphosphonothioic acid
Uniqueness
O-(Diphenylmethyl) O-propyl methylphosphonothioate is unique due to its specific structural features, such as the presence of diphenylmethyl and propyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62246-74-6 |
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Molecular Formula |
C17H21O2PS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzhydryloxy-methyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21O2PS/c1-3-14-18-20(2,21)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3 |
InChI Key |
CUUHWNPIJYRHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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